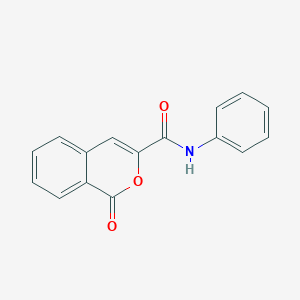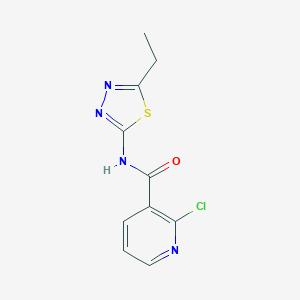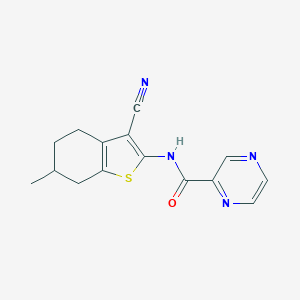
1-オキソ-N-フェニル-1H-イソクロメン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-oxo-N-phenyl-1H-isochromene-3-carboxamide is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-oxo-N-phenyl-1H-isochromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-oxo-N-phenyl-1H-isochromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
シクロオキシゲナーゼ阻害
この化合物は、シクロオキシゲナーゼ(COX)を阻害する可能性について研究されています。COXは、炎症や疼痛の媒介物質であるトロンボキサンやプロスタグランジンを含むプロスタノイドの生成に関与する酵素です。 この化合物の誘導体は、さまざまな程度のCOX-2とCOX-1の阻害を示しており、新しい抗炎症薬の開発に役立つ可能性があります .
抗酸化活性
1-オキソ-N-フェニル-1H-イソクロメン-3-カルボキサミドの誘導体は、活性酸素種(ROS)と活性窒素種(RNS)を捕捉する能力について評価されています。 この抗酸化活性は、酸化ストレス関連疾患の予防における潜在的な用途を示唆しています .
クロマチン緩和
研究によると、これらの化合物は細胞核外のクロマチン緩和の程度に影響を与える可能性があります。 この特性は、遺伝子発現調節の研究やエピジェネティック療法の開発に影響を与える可能性があります .
分子ドッキング研究
分子ドッキング研究は、これらの化合物がシクロオキシゲナーゼなどのさまざまな酵素の活性部位内でどのように相互作用するかを予測するために使用されてきました。 このアプリケーションは、薬物と受容体の相互作用の分子基盤を理解するのに役立つため、創薬と開発において非常に重要です .
抗炎症作用
1-オキソ-N-フェニル-1H-イソクロメン-3-カルボキサミドと構造的に関連するインドール誘導体の抗炎症作用は、広く研究されています。 これらの化合物は、炎症関連疾患の治療に有望であることが示されています .
抗ウイルス活性
インドール誘導体は、インフルエンザAウイルスやコクサッキーB4ウイルスに対する阻害など、抗ウイルス活性を有することが報告されています。 これは、1-オキソ-N-フェニル-1H-イソクロメン-3-カルボキサミドは、その抗ウイルス能力を強化するために改変できることを示唆しています .
抗がんの可能性
インドール誘導体の構造フレームワークは、抗がん活性を持つ多くの合成薬物分子に見られます。 したがって、1-オキソ-N-フェニル-1H-イソクロメン-3-カルボキサミドは、がん治療における潜在的な用途について検討することができます .
神経保護効果
関連するインドール誘導体の生物活性から、1-オキソ-N-フェニル-1H-イソクロメン-3-カルボキサミドは神経保護効果を示す可能性があります。 これは、神経変性疾患の治療に役立つ可能性があります .
作用機序
Target of Action
Similar compounds have been reported to show promising antioxidant and antiplatelet aggregation activities .
Biochemical Pathways
Similar compounds have been shown to exhibit strong antiplatelet activity induced by aa .
Result of Action
Similar compounds have been shown to exhibit strong antioxidant activity and antiplatelet activity induced by aa . Among all synthesized 3-phenyl-1H-isochromen-1-ones analogs, five compounds showed antioxidant activity 7 to 16 times that of ascorbic acid . Almost all 3-phenyl-1H-isochromen-1-one analogs exhibited potent antiplatelet activity induced by AA; few of them showed activity more than 7 times that of aspirin .
生化学分析
Biochemical Properties
1-oxo-N-phenyl-1H-isochromene-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong antioxidant activity, which is significantly higher than that of ascorbic acid . It also demonstrates potent anti-platelet activity, making it a potential candidate for therapeutic applications . The interactions of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide with biomolecules are primarily through its isochromene ring, which can form hydrogen bonds and other non-covalent interactions with target proteins and enzymes.
Cellular Effects
The effects of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . Additionally, the anti-platelet activity of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide can modulate platelet aggregation, which is crucial in preventing thrombotic events .
Molecular Mechanism
At the molecular level, 1-oxo-N-phenyl-1H-isochromene-3-carboxamide exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with cyclooxygenase-1 (COX-1) enzyme inhibits the enzyme’s activity, leading to reduced platelet aggregation . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-oxo-N-phenyl-1H-isochromene-3-carboxamide in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-platelet activities, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-platelet activities without any adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
1-oxo-N-phenyl-1H-isochromene-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain the biological activities of the parent compound . These interactions can affect metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to bind to serum albumin, which aids in its distribution throughout the body . Additionally, its lipophilic nature allows it to easily cross cell membranes and accumulate in various tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the mitochondria, where it exerts its antioxidant effects by scavenging free radicals and protecting mitochondrial function . The targeting signals and post-translational modifications of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide play a role in directing it to specific cellular compartments .
特性
IUPAC Name |
1-oxo-N-phenylisochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)16(19)20-14/h1-10H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVBMQIOWMCJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447802.png)
![(2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B447804.png)
![3-(4-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447806.png)
![2-[(3-Cyano-6-isobutyl-2-pyridyl)thio]acetamide](/img/structure/B447807.png)
![Methyl 6-tert-butyl-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447808.png)

![3,6-Diamino-2-(4-bromobenzoyl)-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B447810.png)

![3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447812.png)
![Ethyl 2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447813.png)
![Ethyl 6-tert-butyl-2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447814.png)
![isopropyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447816.png)
![Propyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447820.png)
![Propyl 6-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447822.png)
